molecular formula C7H6INO2 B14863426 6-Iodo-4-methylpyridine-2-carboxylic acid

6-Iodo-4-methylpyridine-2-carboxylic acid

Cat. No.: B14863426
M. Wt: 263.03 g/mol
InChI Key: GZRHXDAMXSXQIP-UHFFFAOYSA-N
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Description

6-Iodo-4-methylpyridine-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C7H6INO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-methylpyridine-2-carboxylic acid typically involves the iodination of 4-methylpyridine-2-carboxylic acid. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Derivatives with various functional groups replacing iodine.

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

6-Iodo-4-methylpyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Iodo-4-methylpyridine-2-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodo-pyridine-2-carboxylic acid
  • 4-Methoxy-pyridine-2-carboxylic acid
  • 6-Methylpyridine-2-carboxylic acid

Uniqueness

6-Iodo-4-methylpyridine-2-carboxylic acid is unique due to the presence of both iodine and a methyl group on the pyridine ring, which can significantly influence its reactivity and interactions with other molecules. This combination of substituents makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

6-iodo-4-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6INO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11)

InChI Key

GZRHXDAMXSXQIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)I)C(=O)O

Origin of Product

United States

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